4-(Dimethylamino)-2,5-difluorobenzaldehyde: Technical Profile & Applications
4-(Dimethylamino)-2,5-difluorobenzaldehyde: Technical Profile & Applications
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 4-(Dimethylamino)-2,5-difluorobenzaldehyde . This document is structured for researchers in medicinal chemistry and materials science, focusing on the molecule's utility as a tunable scaffold for fluorophores and pharmaceutical intermediates.
Executive Summary
4-(Dimethylamino)-2,5-difluorobenzaldehyde (CAS: 99357-41-2 ) is a specialized benzaldehyde derivative characterized by a "push-pull" electronic structure. The electron-donating dimethylamino group at the para position, combined with the electron-withdrawing aldehyde and fluorine substituents, creates a strong dipole moment. This electronic configuration makes the molecule a critical building block for intramolecular charge transfer (ICT) fluorescent probes and a versatile intermediate in the synthesis of kinase inhibitors where fluorine atoms modulate metabolic stability and binding affinity.
Chemical Structure & Properties
Molecular Specifications
| Property | Value |
| IUPAC Name | 4-(Dimethylamino)-2,5-difluorobenzaldehyde |
| CAS Number | 99357-41-2 |
| Molecular Formula | C₉H₉F₂NO |
| Molecular Weight | 185.17 g/mol |
| SMILES | CN(C)c1cc(F)c(C=O)cc1F |
| Appearance | Yellow to orange crystalline solid (Predicted based on conjugation) |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in water |
Electronic & Structural Analysis
The molecule features a 1,2,4,5-substituted benzene ring. The 2,5-difluoro pattern is significant for two reasons:
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Conformational Locking : The fluorine atoms can induce specific torsional constraints through electrostatic repulsion or attraction with adjacent groups (e.g., carbonyl oxygen), potentially planarizing the system for enhanced fluorescence.
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Reactivity Modulation : The fluorines at the 2 and 5 positions activate the ring towards specific nucleophilic attacks while deactivating it towards electrophilic substitution, directing downstream functionalization.
Synthesis Methodology
The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) . The starting material, 2,4,5-trifluorobenzaldehyde, possesses three fluorine atoms. The fluorine at the 4-position is the most electrophilic due to the para resonance withdrawal of the aldehyde group, making it the primary site for displacement by dimethylamine.
Experimental Protocol (SₙAr)
Note: This protocol is derived from standard methodologies for polyfluorobenzaldehydes.
Reagents:
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Substrate: 2,4,5-Trifluorobenzaldehyde (1.0 eq)
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Nucleophile: Dimethylamine (2.0 M in THF or aqueous solution, 1.1–1.2 eq)
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Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure:
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Preparation: Dissolve 2,4,5-trifluorobenzaldehyde in anhydrous MeCN under an inert atmosphere (N₂).
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Addition: Cool the solution to 0°C. Add the base followed by the slow, dropwise addition of dimethylamine.
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Mechanism Note: Low temperature favors the kinetic product (4-substitution) over potential bis-substitution by-products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, Hexane/EtOAc) or LC-MS. The product typically appears as a fluorescent spot.
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Workup: Dilute with water and extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol or purify via flash column chromatography to yield the yellow solid.
Synthesis Pathway Diagram
Caption: SₙAr mechanism showing regioselective displacement of the 4-fluorine atom.
Reactivity & Functionalization
The molecule possesses two distinct reactive centers: the aldehyde carbonyl and the fluorinated aromatic core .
Aldehyde Transformations
The aldehyde group is highly reactive and serves as the "anchor" for attaching this fluorophore scaffold to larger systems.[1]
| Reaction Type | Reagent | Product Class | Application |
| Knoevenagel Condensation | Malononitrile / Piperidine | Dicyanovinyl dye | Red-shifted push-pull fluorophores |
| Schiff Base Formation | Primary Amines (R-NH₂) | Imine / Hydrazone | Fluorescent sensors (e.g., for metal ions) |
| Wittig Reaction | Phosphonium Ylides | Styryl derivative | Conjugated linkers for biological probes |
| Reduction | NaBH₄ | Benzyl Alcohol | Linker for esterification |
Reactivity Map
Caption: Primary synthetic transformations of the aldehyde functionality.
Applications in Research
Fluorescent Probes (Bioimaging)
The 4-dimethylamino-2,5-difluorobenzaldehyde scaffold is a precursor for "Pennsylvania Green" analogs and other pH-insensitive fluorophores.[2] The fluorine atoms lower the pKa of the phenolic protons in derived xanthene dyes, making them fluorescent at physiological pH.
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Mechanism: The "push-pull" nature (Amine donor -> Aldehyde acceptor) facilitates Intramolecular Charge Transfer (ICT), which is highly sensitive to solvent polarity, making these molecules useful for probing local environments in proteins or membranes.
Medicinal Chemistry
In drug design, the 2,5-difluoro substitution pattern is used to:
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Block Metabolism: Prevent oxidative metabolism at the ring positions, extending the half-life of the drug.
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Modulate Lipophilicity: Fluorine substitution increases lipophilicity (LogP), enhancing membrane permeability.
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Pi-Stacking: The electron-deficient nature of the fluorinated ring strengthens pi-stacking interactions with protein binding pockets.[2]
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.[3][4] Potential skin sensitizer.[4]
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HF generated during combustion).
References
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Biosynth . 4-(Dimethylamino)-2,5-difluorobenzaldehyde Product Page. Retrieved from .
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CymitQuimica . Product Data: 4-(Dimethylamino)-2,5-difluorobenzaldehyde (CAS 99357-41-2).[5] Retrieved from .
-
Woydziak, Z. R., et al. (2014).[6] "Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes." Synthesis, 46(2), 158-164.[6] (Describes the use of 2,4,5-trifluorobenzaldehyde in fluorophore synthesis).
- Pluth, M. D., et al. (2017). "Activity-based sensors for reactive aldehydes and their corresponding enzymatic machinery." IDEALS. (Discusses SNAr strategies on fluorinated benzaldehydes for probe development).
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PubChem . Compound Summary: 2,4,5-Trifluorobenzaldehyde.[6][7][8] National Library of Medicine. Retrieved from .
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